Tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate is a chemical compound with the molecular formula C12H19F2NO3 . It has a molecular weight of 263.28 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19F2NO3/c1-11(2,3)18-10(17)15-7-4-5-9(16)12(13,14)6-8-15/h4-8H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 312.6±42.0 °C . Its density is predicted to be 1.16±0.1 g/cm3 at 20 °C and 760 Torr . The pKa is predicted to be -3.75±0.40 .Scientific Research Applications
Copper-Catalyzed Oxidative Trifluoromethylation The copper-catalyzed oxidative trifluoromethylation of heteroarenes, employing tert-butyl peroxides, demonstrates the utility of tert-butyl compounds in facilitating direct C-H activation processes. This method has relevance in synthesizing trifluoromethylated heteroarenes, crucial in pharmaceuticals and agrochemicals, showcasing the potential application of tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate in similar reactions (Chu & Qing, 2012).
Malonyl-CoA Decarboxylase Inhibition Research on malonyl-CoA decarboxylase inhibitors, for cardioprotective agents, identifies tert-butyl compounds as powerful stimulants of glucose oxidation in rat hearts. This suggests a potential application of this compound in developing treatments for ischemic heart diseases (Cheng et al., 2006).
Synthetic Organic Chemistry Tert-butyl phenylazocarboxylates serve as versatile building blocks in synthetic organic chemistry, highlighting the adaptability of tert-butyl compounds like this compound for nucleophilic substitutions and radical reactions (Jasch, Höfling, & Heinrich, 2012).
Chiral Auxiliary Applications The synthesis of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate demonstrates its use as a chiral auxiliary and a chiral Aib building block in peptide synthesis. This indicates the broader utility of tert-butyl derivatives in enantioselective synthesis, possibly including this compound (Studer, Hintermann, & Seebach, 1995).
Intramolecular Defluorinative Cyclization The novel synthesis of difluoromethylated quinazolic acid derivatives via intramolecular defluorinative cyclization showcases the potential of tert-butyl compounds in facilitating unique synthetic pathways, hinting at the versatility of this compound in organic synthesis (Hao et al., 2000).
Safety and Hazards
The safety information available indicates that Tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Properties
IUPAC Name |
tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO3/c1-11(2,3)18-10(17)15-7-4-5-9(16)12(13,14)6-8-15/h4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLMDOHIIBKLEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=O)C(CC1)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.